molecular formula C10H10O B172654 1H-Indene-2-methanol CAS No. 18096-68-9

1H-Indene-2-methanol

Cat. No. B172654
CAS RN: 18096-68-9
M. Wt: 146.19 g/mol
InChI Key: PHBJUSIBFHGBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-2-methanol, also known as 2,3-Dihydro-2,5-dimethyl-1H-indene-2-methanol, is a chemical compound with the molecular formula C12H16O . It has an average mass of 176.255 Da and a monoisotopic mass of 176.120117 Da .


Synthesis Analysis

The synthesis of 1H-Indene-2-methanol and related compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Other strategies include the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst .


Chemical Reactions Analysis

The chemical reactions involving 1H-Indene-2-methanol are diverse and can include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are often used in the synthesis of 1H-Indene-2-methanol and related compounds .


Physical And Chemical Properties Analysis

1H-Indene-2-methanol has a boiling point of 271.4±9.0 °C and a density of 1.069±0.06 g/cm3 . It also has a molecular weight of 162.23 MDL .

Scientific Research Applications

Synthesis of Biologically Important Indenes

1H-Indene-2-methanol plays a crucial role in the synthesis of biologically significant indenes. Tsukamoto, Ueno, and Kondo (2007) describe a palladium(0)-catalyzed multicomponent synthesis method. This approach enables the creation of indenes with three substituent groups at the 1-, 2-, and 3-positions, which are important for biological applications. The method involves a two-component coupling reaction in methanol to produce 1H-indenols and a three-component reaction involving secondary aliphatic amines to afford 1H-indenamines (Tsukamoto, Ueno, & Kondo, 2007).

Wolff Rearrangement via Two-Photon Absorption

Urdabayev and Popik (2004) explored the Wolff rearrangement of 2-diazo-1(2H)-naphthalenone induced by nonresonant two-photon absorption of NIR radiation. This process results in the formation of methyl 1H-indene-3-carboxylate, showcasing the importance of 1H-Indene-2-methanol in photochemical reactions (Urdabayev & Popik, 2004).

NMR and Thermodynamic Studies

Tkadlecová, Dohnal, and Costas (1999) conducted a study involving mixtures of methanol with strong proton donors, focusing on the formation of aggregates through hydrogen bonding. This research highlights the role of methanol in understanding hydrogen bonding and thermodynamics, which is pertinent for studying compounds like 1H-Indene-2-methanol (Tkadlecová, Dohnal, & Costas, 1999).

Electrochemical Utilization in Synthesis

Mingzhu Liu, Liang Xu, and Yueting Wei (2021) described an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, using methanol as the C1 source. This method emphasizes the importance of methanol in the activation and utilization for cyclization reactions, which can be related to the study of 1H-Indene-2-methanol (Liu, Xu, & Wei, 2021).

Quality Control in Fuel Analysis

Neto et al. (2014) evaluated 1H Nuclear Magnetic Resonance (1H NMR) to detect and quantify methanol adulteration in hydrated ethyl alcohol fuel. This study underscores the significance of methanol analysis using NMR techniques, which can be extended to the study of related compounds like 1H-Indene-2-methanol (Neto et al., 2014).

Safety And Hazards

1H-Indene-2-methanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation and serious eye irritation .

properties

IUPAC Name

1H-inden-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-5,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJUSIBFHGBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439877
Record name 1H-Indene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Inden-2-yl)methanol

CAS RN

18096-68-9
Record name 1H-Indene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indene-2-methanol
Reactant of Route 2
1H-Indene-2-methanol
Reactant of Route 3
1H-Indene-2-methanol
Reactant of Route 4
1H-Indene-2-methanol
Reactant of Route 5
1H-Indene-2-methanol
Reactant of Route 6
1H-Indene-2-methanol

Citations

For This Compound
12
Citations
C Vial, G Bernardinelli, P Schneider… - Helvetica chimica …, 2005 - Wiley Online Library
… In conclusion, none of the analogues of 2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol ((Æ)-1) exhibited better olfactory properties than the parent compound. Also, neither of the two …
Number of citations: 14 onlinelibrary.wiley.com
L Resconi, I Camurati, C Fiori, D Balboni… - Helvetica chimica …, 2006 - Wiley Online Library
… excess formaldehyde, the Prins reaction was shown to produce 4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxane (9) [15], and it would be expected to produce also 1H-indene-2-methanol (…
Number of citations: 6 onlinelibrary.wiley.com
B Winter, S Gallo‐Flückiger - Helvetica chimica acta, 2005 - Wiley Online Library
Eight substituted indane‐2‐carboxaldehydes (= 2,3‐dihydro‐1H‐indene‐2‐carboxaldehydes), related to conformationally constrained analogues of floral‐type odorants, were …
Number of citations: 15 onlinelibrary.wiley.com
S Chen, BO Patrick, JR Scheffer - The Journal of organic …, 2004 - ACS Publications
… Stirring was continued at 0 C for 30 min after which time (3aα,7aα)-2,3,3a,4,7,7a-hexahydro-1H-indene-2-methanol (9, a ∼1:1 mixture of two isomers) 19 (1.62 g, 10.6 mmol in 50 mL of …
Number of citations: 20 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 1H-Indende-2-methanol, 2, 3-dihydro-2, 5-dimethyl-was evaluated for genotoxicity, …
ALJ Beckwith, S Gerba - Australian Journal of Chemistry, 1992 - CSIRO Publishing
The rates and diastereoselectivity of cyclization of o-(but-3-eny1)phenyl radicals bearing substituents on the 1- or 2-position of the side chain have been examined. 1-Substituted …
Number of citations: 42 www.publish.csiro.au
S Lamboley, C Morel, JY de Saint Laumer… - Helvetica chimica …, 2004 - Wiley Online Library
… (Æ)-5-(tert-Butyl)-2,3-dihydro-2-methyl-1H-indene-2-methanol (28). From 26 (2.28 g, 8.2 mmol; purity 94%), according to the GPA Bulb-to-bulb distillation (oven temp. 3 1808/0.1 mbar) …
Number of citations: 6 onlinelibrary.wiley.com
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
… A more traditional approach to the benzofused ring systems was reported in the synthesis of an analogue of the floral odorant (±)-2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol. …
Number of citations: 500 pubs.acs.org
ZH Chen, RZ Sun, F Yao, XD Hu… - Journal of the …, 2022 - ACS Publications
An enantioselective nickel-catalyzed intramolecular reductive cross-coupling of C(sp 2 ) electrophiles and cyano groups is reported. Enantioenriched CN-containing all-carbon …
Number of citations: 19 pubs.acs.org
C Collins, P Petrie, S Bastian, K Bindon, M Bonada… - 2022 - researchoutput.csu.edu.au
Despite being instrumental in selling a wine’s story and commanding a price premium; terroir remains an enigmatic concept. This project aimed to scientifically investigate Barossa …
Number of citations: 1 researchoutput.csu.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.